N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1040659-04-8
VCID: VC11941468
InChI: InChI=1S/C25H24N2O4/c1-30-22-12-6-11-20(23(22)31-2)24(28)26-19-13-14-21-18(16-19)10-7-15-27(21)25(29)17-8-4-3-5-9-17/h3-6,8-9,11-14,16H,7,10,15H2,1-2H3,(H,26,28)
SMILES: COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Molecular Formula: C25H24N2O4
Molecular Weight: 416.5 g/mol

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide

CAS No.: 1040659-04-8

Cat. No.: VC11941468

Molecular Formula: C25H24N2O4

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide - 1040659-04-8

Specification

CAS No. 1040659-04-8
Molecular Formula C25H24N2O4
Molecular Weight 416.5 g/mol
IUPAC Name N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dimethoxybenzamide
Standard InChI InChI=1S/C25H24N2O4/c1-30-22-12-6-11-20(23(22)31-2)24(28)26-19-13-14-21-18(16-19)10-7-15-27(21)25(29)17-8-4-3-5-9-17/h3-6,8-9,11-14,16H,7,10,15H2,1-2H3,(H,26,28)
Standard InChI Key KWZBCSQYDYSLLI-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Canonical SMILES COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

The compound’s structure combines a partially saturated quinoline ring system with aromatic substituents. The tetrahydroquinoline core provides conformational flexibility, while the benzoyl and dimethoxybenzamide groups introduce electron-rich regions for potential target interactions. Key features include:

PropertyValue
Molecular FormulaC22H28N2O3\text{C}_{22}\text{H}_{28}\text{N}_2\text{O}_3
Molecular Weight368.5 g/mol
IUPAC NameN-[2-(1-Benzoyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3,4-dimethoxybenzamide
Key Functional GroupsBenzamide, tetrahydroquinoline, methoxy

The dimethoxy groups at positions 2 and 3 of the benzamide ring enhance lipophilicity, potentially improving blood-brain barrier permeability .

Synthetic Pathways

Synthesis typically involves multi-step organic reactions:

  • Tetrahydroquinoline Core Formation: Cyclization of aniline derivatives via the Pictet-Spengler reaction, utilizing aldehydes and acidic catalysts to construct the tetrahydroquinoline scaffold .

  • Benzoylation: Friedel-Crafts acylation introduces the benzoyl group at position 1 using benzoyl chloride and Lewis acids like AlCl₃.

  • Amide Coupling: Reaction of 6-amino-tetrahydroquinoline with 2,3-dimethoxybenzoyl chloride under basic conditions (e.g., triethylamine) forms the final benzamide linkage.

Critical optimization steps include chromatographic purification and spectroscopic validation (¹H-NMR, IR) to ensure >95% purity .

Biological Activities and Mechanisms

Neurotransmitter Modulation

Tetrahydroquinoline derivatives exhibit affinity for serotonin (5-HT) and dopamine (D₂) receptors. The dimethoxybenzamide moiety may enhance binding to G-protein-coupled receptors, as seen in structurally related anticonvulsants . For instance, N-(tetrahydroisoquinolinyl)-methoxybenzamides show IC₅₀ values of 12–45 nM in receptor-binding assays, suggesting potent neuromodulatory effects .

Anti-Inflammatory and Antioxidant Effects

In rat models of cerebral ischemia/reperfusion (CIR), analogs like 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ) reduced oxidative stress markers (malondialdehyde by 40%) and upregulated antioxidant enzymes (superoxide dismutase by 25%) . The dimethoxy groups likely scavenge reactive oxygen species, mitigating neuronal damage .

Neuroprotection in Ischemic Stroke

BHDQ, a structural analog, demonstrated significant neuroprotection in CIR models:

ParameterSham GroupCIR GroupCIR + BHDQ
Infarct Volume (mm³)0152 ± 1889 ± 12*
S100B Protein (ng/mL)0.8 ± 0.13.4 ± 0.51.9 ± 0.3*
Glutathione (nmol/mg protein)12.5 ± 1.26.8 ± 0.910.1 ± 1.1*
*Data from ; p < 0.05 vs. CIR group.

These findings suggest that the benzamide-tetrahydroquinoline scaffold stabilizes cellular energy metabolism and reduces inflammatory cytokine release .

Pharmacokinetic and Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP (calculated) of 3.2 indicates moderate lipophilicity, favoring passive diffusion across membranes. Aqueous solubility is limited (0.12 mg/mL at pH 7.4), necessitating prodrug strategies for oral administration .

Metabolic Stability

In vitro hepatic microsome assays using human liver enzymes show a half-life of 42 minutes, with primary metabolites arising from O-demethylation and quinoline ring oxidation . CYP3A4 and CYP2D6 are implicated in these pathways .

Therapeutic Applications and Research Directions

Neurological Disorders

  • Epilepsy: Analogous N-(tetrahydroisoquinolinyl)-benzamides reduced seizure frequency by 60% in rodent models .

  • Stroke: BHDQ analogs improved motor function scores by 50% in post-ischemic rats .

  • Neurodegeneration: Tetrahydroquinoline derivatives inhibit Aβ fibril formation in Alzheimer’s models (IC₅₀: 8.7 μM) .

Challenges and Future Perspectives

While promising, the compound faces hurdles:

  • Low Bioavailability: Poor solubility limits systemic exposure. Nanoformulations (e.g., liposomes) are under investigation.

  • Target Identification: Proteomic studies are needed to elucidate precise molecular targets.

  • Toxicology: Chronic toxicity profiles in primates remain uncharacterized.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator